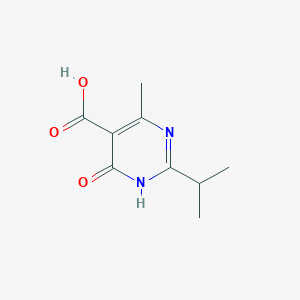

2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4(2)7-10-5(3)6(9(13)14)8(12)11-7/h4H,1-3H3,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZSTYHUMGUVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications. This compound belongs to a class of dihydropyrimidines, which are known for their diverse biological properties.

Chemical Structure and Properties

The molecular formula for 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is . Its structure features a pyrimidine ring with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |

| CAS Number | 949739-54-2 |

The primary mechanism of action for 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its role as an inhibitor of xanthine oxidase (XO) . This enzyme is crucial in the metabolism of purines, leading to the production of uric acid. By inhibiting XO, the compound effectively reduces uric acid levels in the body, which is beneficial in conditions like gout and hyperuricemia.

Binding Interactions

The compound interacts with key residues in the active site of XO through:

- Hydrogen bonds

- Hydrophobic interactions

Notable residues involved include Glu802 and Arg880, which are critical for the enzymatic activity of XO. This interaction leads to a decrease in oxidative stress by reducing the formation of reactive oxygen species (ROS) .

Antioxidant Activity

Research indicates that 2-Isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibits significant antioxidant properties. By inhibiting XO, it decreases oxidative stress within cells, potentially leading to reduced cellular damage and improved function .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Recent studies suggest that derivatives of pyrimidines, including this compound, may possess anticancer activity. The inhibition of certain pathways involved in cancer cell proliferation has been observed, although specific studies on this compound are still limited .

Case Studies and Research Findings

- Xanthine Oxidase Inhibition :

- Antioxidant Evaluation :

- In Vivo Studies :

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Substituent Effects

The inhibitory activity of dihydropyrimidine-5-carboxylic acids (ODCs) against XO is highly dependent on substituents at positions 2, 4, and 5. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected ODCs

Mechanistic Insights from Computational Studies

- 3D-QSAR Models : CoMFA and CoMSIA models (q² > 0.89) highlight the importance of bulky, hydrophobic groups at position 2 (e.g., isopropyl) for occupying a hydrophobic pocket near Phe914 and Phe1007. The methyl group at position 4 further stabilizes binding through van der Waals interactions .

- Molecular Dynamics (MD) Simulations : The target compound maintains stable interactions with XO over 100 ns simulations, with key residues (Glu802, Arg880) forming persistent hydrogen bonds with the carboxylic acid group .

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyrimidine precursors. For example, alkylation or condensation reactions under reflux conditions with reagents like DMF and anhydrous potassium carbonate are common. Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For instance, highlights a 43% yield achieved via a 12-hour reaction at room temperature, followed by crystallization from ethanol . Intermediate purification via column chromatography or recrystallization is critical to minimize byproducts.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : H and C NMR (e.g., δ 13.55 ppm for NH in DMSO-d6) confirm proton environments and functional groups .

- X-ray Diffraction : Single-crystal X-ray analysis, refined using software like SHELXL (), determines bond lengths (e.g., C=O at ~1.22 Å) and hydrogen-bonding patterns (e.g., N–H⋯O dimers) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 180.20 g/mol for related pyrimidines) .

Q. What are the key applications of this compound in biochemical research?

The compound serves as a precursor for synthesizing pharmacologically active derivatives. Its pyrimidine core is explored for enzyme inhibition (e.g., dihydrofolate reductase) and antimicrobial activity, analogous to thiazolo-pyrimidine derivatives () . Functionalization at the 2-isopropyl or 4-methyl positions can modulate bioactivity.

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculates geometric parameters (bond angles, dihedral rotations) and electronic properties (HOMO-LUMO gaps). For example, used DFT to confirm conformational stability in a related thiazolo-pyrimidine, aiding in predicting reaction sites (e.g., electrophilic substitution at the 5-carboxylic acid group) .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Crystallization may produce twinned or low-resolution data. SHELXD (for structure solution) and SHELXL (for refinement) are robust tools for handling high thermal motion or disorder. notes SHELX’s efficacy in refining small-molecule structures even with suboptimal data . Hydrogen atoms are often modeled as riding atoms with isotropic displacement parameters.

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Substituents at the 2-isopropyl or 4-methyl positions alter steric and electronic profiles. For instance, replacing isopropyl with phenyl (as in ) enhances π-π stacking with enzyme active sites but may reduce solubility . Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects with bioactivity data.

Q. How can contradictory data in synthetic yields or spectroscopic results be reconciled?

Divergent yields (e.g., 43% vs. lower yields in other studies) may stem from solvent polarity, catalyst choice, or purification methods. Systematic Design of Experiments (DoE) can identify critical variables. Conflicting NMR signals may arise from tautomerism; variable-temperature NMR or deuterated solvents can resolve this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.